1-(5-bromo-2-pyridinyl)-N-methyl-3-pyrrolidinamine
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Overview
Description
1-(5-bromo-2-pyridinyl)-N-methyl-3-pyrrolidinamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a brominated pyridine ring attached to a pyrrolidine moiety, making it a valuable subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromo-2-chloropyridine with N-methylpyrrolidine under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-2-pyridinyl)-N-methyl-3-pyrrolidinamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 1-(5-bromo-2-pyridinyl)-N-methyl-3-pyrrolidinamine is not fully understood. it is believed to interact with specific molecular targets, potentially influencing various biochemical pathways. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
N-(5-Bromo-2-pyridinyl)-2-methylpropanamide: Shares the brominated pyridine ring but differs in the attached functional groups.
N-(5-bromo-2-pyridinyl)-2,2-dimethyl-3-(2-methylprop-1-enyl)-1-cyclopropanecarboxamide: Another compound with a brominated pyridine ring, used in different applications.
Uniqueness
1-(5-bromo-2-pyridinyl)-N-methyl-3-pyrrolidinamine is unique due to its specific combination of a brominated pyridine ring and a pyrrolidine moiety. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H14BrN3 |
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Molecular Weight |
256.14 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H14BrN3/c1-12-9-4-5-14(7-9)10-3-2-8(11)6-13-10/h2-3,6,9,12H,4-5,7H2,1H3 |
InChI Key |
SQBFTKPLOQUXCR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(C1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
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